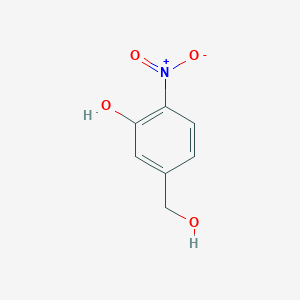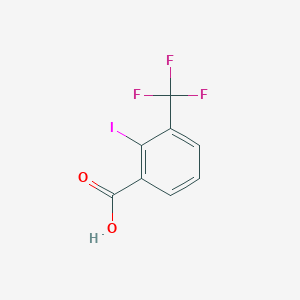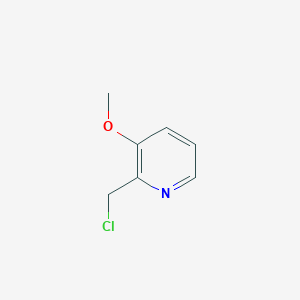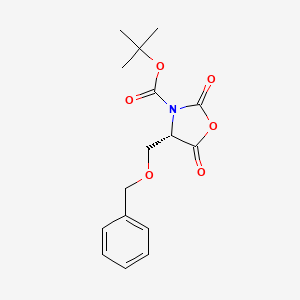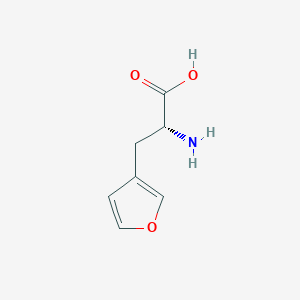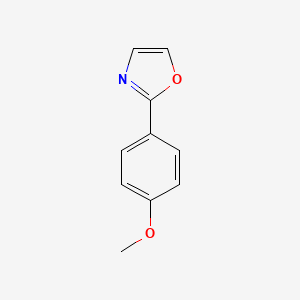
2-(4-Methoxy-phenyl)-oxazole
Übersicht
Beschreibung
- 2-(4-Methoxyphenyl)oxazole is a chemical compound with the molecular formula C<sub>9</sub>H<sub>7</sub>NO<sub>2</sub> .
- It consists of a phenyl ring substituted with a methoxy group (OCH<sub>3</sub>) at the 4-position and an oxazole ring .
- The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.
Synthesis Analysis
- The synthesis of 2-(4-Methoxyphenyl)oxazole involves the reaction of 4-methoxyaniline with glyoxal in the presence of a suitable base.
- The glyoxal reacts with the amino group of 4-methoxyaniline to form the oxazole ring.
Molecular Structure Analysis
- The compound’s molecular structure consists of a phenyl ring, a methoxy group, and an oxazole ring.
- The molecular weight is approximately 137.16 g/mol .
Chemical Reactions Analysis
- 2-(4-Methoxyphenyl)oxazole can undergo various reactions typical of oxazole compounds, including nucleophilic substitutions , oxidations , and reductions .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 146°C .
- Solubility : Soluble in organic solvents like acetone , ethanol , and chloroform .
- Stability : Stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- Application: This compound was synthesized for the first time using a new approach .
- Method: The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .
- Results: The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
-
Synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol
- Application: These compounds were synthesized via a Schiff bases reduction route .
- Method: The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
- Results: The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
-
Antibacterial properties of 4-methoxyphenyl acrylate derivatives
- Application: These derivatives have been explored for their antibacterial properties.
- Method: Antibacterial non-woven nanofibers of curcumin acrylate oligomers were synthesized.
- Results: The resulting material showed potential as a wound dressing material for tissue regeneration due to its antibacterial and porous nature.
-
Synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- Application: This compound was synthesized for the first time using a new approach .
- Method: The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .
- Results: The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
-
Synthesis and photochromic properties of new naphthopyrans
- Application: These compounds showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
- Method: The compounds were synthesized and their properties were studied .
- Results: They displayed faster color fading rate and larger fluorescence quantum yield .
-
Synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- Application: This compound was synthesized for the first time using a new approach .
- Method: The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .
- Results: The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
-
Photochromic Properties of New Naphthopyrans
- Application: These compounds showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
- Method: The compounds were synthesized and their properties were studied .
- Results: They displayed faster color fading rate and larger fluorescence quantum yield .
Safety And Hazards
- Eye Irritant : May cause eye irritation.
- Skin Irritant : May cause skin irritation.
- STOT SE 3 : Specific target organ toxicity (single exposure) – respiratory tract irritation.
- Avoid dust formation and avoid breathing mist, gas, or vapors .
- Use personal protective equipment (gloves, eye protection).
- Dispose of waste properly .
Zukünftige Richtungen
- Investigate potential therapeutic applications of 2-(4-Methoxyphenyl)oxazole, especially related to metabolic disorders.
- Explore its effects on lipid metabolism, inflammation, and glucose homeostasis.
- Conduct further studies to understand its biological mechanisms and optimize its use.
Please note that this analysis is based on available information, and further research may reveal additional insights. Always follow safety precautions when handling chemicals123456
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVUFHHBWEAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565646 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-phenyl)-oxazole | |
CAS RN |
156780-52-8 | |
| Record name | 2-(4-Methoxyphenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156780-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

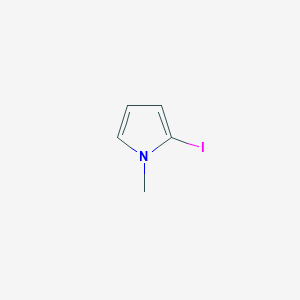
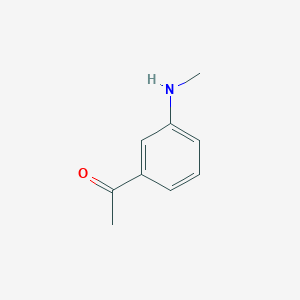
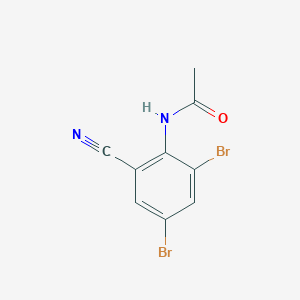
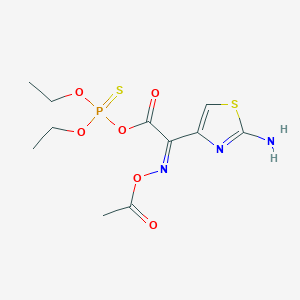
![ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1602053.png)
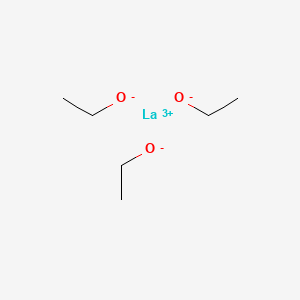
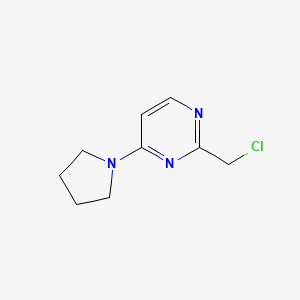
![Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene](/img/structure/B1602061.png)
![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)
